molecular formula C28H18N4Na2O6S4 B075882 Chloramine yellow CAS No. 14500-83-5

Chloramine yellow

Katalognummer: B075882
CAS-Nummer: 14500-83-5
Molekulargewicht: 680.7 g/mol
InChI-Schlüssel: GRUAQEWEHJNSDG-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Chloramine Yellow is a substantive azo dye of significant value in biochemical and materials science research. Its primary application lies in the staining of biological tissues for histological analysis, where it provides contrast for cellular structures under microscopic examination. As a diazo compound, this compound is characterized by the presence of an azo group (-N=N-) linking aromatic rings, which is responsible for its intense chromogenic properties. This structure allows it to bind to specific proteins and polysaccharides, making it a useful tool for studying tissue morphology and for differential staining procedures. Beyond histology, its properties are exploited in materials science for dyeing textile fibers, particularly cotton, and for research into the development of novel colored polymers and photonic materials. Researchers also utilize this compound as a model compound in environmental studies to investigate the degradation kinetics of azo dyes and the efficacy of advanced oxidation processes for wastewater treatment. This reagent is presented as a high-purity, standardized material to ensure reproducibility and reliability in experimental outcomes.

Eigenschaften

IUPAC Name

disodium;6-methyl-2-[4-[[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)phenyl]diazenyl]phenyl]-1,3-benzothiazole-7-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N4O6S4.2Na/c1-15-3-13-21-23(25(15)41(33,34)35)39-27(29-21)17-5-9-19(10-6-17)31-32-20-11-7-18(8-12-20)28-30-22-14-4-16(2)26(24(22)40-28)42(36,37)38;;/h3-14H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUAQEWEHJNSDG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C(=C(C=C6)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18N4Na2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905956
Record name Disodium 2,2'-[diazenediyldi(4,1-phenylene)]bis(6-methyl-1,3-benzothiazole-7-sulfonate)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

680.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10114-47-3
Record name 7-Benzothiazolesulfonic acid, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis(6-methyl-, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010114473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Benzothiazolesulfonic acid, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis[6-methyl-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 2,2'-[diazenediyldi(4,1-phenylene)]bis(6-methyl-1,3-benzothiazole-7-sulfonate)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 2,2'-(azodi-p-phenylene)bis[6-methylbenzothiazole-7-sulphonate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Navigating the Spectral Identity of Chloramine Yellow: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. This guide provides an in-depth technical exploration of the spectral properties associated with "Chloramine Yellow." Our investigation reveals a common point of ambiguity in its identification and focuses on the most scientifically robust data available for what is commercially and chemically understood as this dye.

Decoding the Identity: CAS 14500-83-5 vs. 8005-72-9

An initial search for "this compound dye" with CAS number 14500-83-5 reveals a significant lack of available spectral data and detailed chemical information. This CAS number is sparsely referenced in scientific literature and chemical databases. However, the name "this compound" is frequently cross-referenced with the well-characterized dye C.I. Direct Yellow 28 . This more extensively documented compound is assigned the CAS number 8005-72-9 and the Colour Index number 19555 . It is highly probable that researchers seeking information on "this compound" are in fact interested in the properties of C.I. Direct Yellow 28. This guide will, therefore, focus on the known characteristics of C.I. Direct Yellow 28, while acknowledging the existing ambiguity.

Chemical and Physical Properties of C.I. Direct Yellow 28

C.I. Direct Yellow 28 is a single azo class dye.[1] It presents as a yellow-brown powder and is soluble in water and slightly soluble in ethanol, yielding a lemon-yellow solution.[1] The dye's aqueous solution is golden brown.[1] Key identifiers and properties are summarized in the table below.

PropertyValueSource
Chemical Name C.I. Direct Yellow 28[1][2]
CAS Number 8005-72-9[1][2]
Colour Index 19555[1]
Synonyms This compound 2G, Direct Fast Yellow 2R, Sirius Supra Yellow RR[2]
Molecular Formula C₂₈H₁₈N₄Na₂O₆S₄[1]
Molecular Weight 680.71 g/mol [1]
Physical Appearance Yellow-brown powder[1]
Solubility Soluble in water (40 g/L at 60 °C), slightly soluble in ethanol[1]

Spectral Characteristics: Unveiling the Electronic Transitions

While a comprehensive, publicly available spectral dataset for C.I. Direct Yellow 28 is limited, we can infer its expected spectral behavior based on its chemical class and available data for similar yellow dyes. Azo dyes are known for their strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their color.

UV-Visible Absorption Spectroscopy

The color of C.I. Direct Yellow 28 arises from electronic transitions within its conjugated system of aromatic rings and azo linkages. For a yellow dye, the maximum absorption wavelength (λmax) is expected to be in the violet-blue region of the spectrum (approximately 400-450 nm). Studies on similar direct yellow dyes have reported λmax values in this range. For instance, a direct yellow dye known as "tetazron" has a reported λmax of 430 nm.[3] Another related compound, Basic Yellow 28, shows a λmax at 438 nm.[4]

Expected UV-Vis Spectral Properties of C.I. Direct Yellow 28:

ParameterExpected ValueRationale
λmax (in water) ~400 - 450 nmBased on its yellow color and data from similar azo dyes.
Molar Absorptivity (ε) HighAzo dyes are strong chromophores. The exact value requires experimental determination.
Appearance of Spectrum A broad absorption band in the visible region with potentially sharper bands in the UV region corresponding to other electronic transitions within the benzothiazole moieties.Typical for complex organic dyes.
Fluorescence Spectroscopy

Experimental Protocols for Spectral Data Acquisition

To provide a definitive spectral characterization of C.I. Direct Yellow 28, the following experimental protocols are recommended. These protocols are designed to be self-validating and adhere to standard practices in analytical chemistry.

UV-Visible Absorption Spectrum Measurement

This protocol outlines the steps to determine the absorption spectrum and molar absorptivity of C.I. Direct Yellow 28.

Materials and Equipment:

  • C.I. Direct Yellow 28 (CAS 8005-72-9)

  • Deionized water (or other appropriate solvent)

  • Volumetric flasks (e.g., 100 mL, 10 mL)

  • Analytical balance

  • Dual-beam UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

Step-by-Step Protocol:

  • Preparation of Stock Solution:

    • Accurately weigh a small amount (e.g., 10 mg) of C.I. Direct Yellow 28 using an analytical balance.

    • Quantitatively transfer the dye to a 100 mL volumetric flask.

    • Dissolve the dye in a small amount of deionized water and then fill the flask to the mark with deionized water. This will be your stock solution. Calculate the molar concentration.

  • Preparation of Working Solutions:

    • Perform a series of dilutions of the stock solution to prepare at least five working solutions of different concentrations. For example, prepare 1, 2, 4, 6, 8, and 10 µM solutions in 10 mL volumetric flasks.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the wavelength range for scanning (e.g., 200-800 nm).

    • Use deionized water as the blank to zero the instrument.

  • Data Acquisition:

    • Record the absorption spectrum for each of the working solutions.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis (Beer-Lambert Law):

    • Create a calibration curve by plotting the absorbance at λmax versus the concentration of the working solutions.

    • Perform a linear regression on the data. The slope of the line will be the molar absorptivity (ε) in M⁻¹cm⁻¹. The R² value should be close to 1, validating the linearity of the measurement.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Dye B Prepare Stock Solution A->B Dissolve in solvent C Serial Dilutions B->C Dilute stock E Scan Spectra of Dilutions C->E D Spectrophotometer Setup (Blanking) D->E Measure samples F Identify λmax E->F G Plot Abs vs. Conc. F->G H Calculate Molar Absorptivity (ε) G->H From slope

Caption: Workflow for Fluorescence Spectroscopy.

Applications and Significance in Research

C.I. Direct Yellow 28 is primarily used as a dyeing agent for various materials, including cotton, viscose, silk, wool, leather, and paper. [1]In a research context, understanding its spectral properties is crucial for applications such as:

  • Quantitative Analysis: Using its strong absorbance for concentration measurements in solution.

  • Fluorescence Labeling: If found to be fluorescent, it could potentially be used as a probe or label in biological imaging or sensing applications, although specific biocompatibility and labeling chemistry would need to be established.

  • Photophysical Studies: Characterizing its excited state dynamics can provide insights into the behavior of azo dyes, which is relevant in fields like materials science and photochemistry.

Conclusion

While the name "this compound" and CAS number 14500-83-5 lead to an ambiguous and poorly documented chemical entity, the evidence strongly suggests that the compound of interest for researchers is C.I. Direct Yellow 28 (CAS 8005-72-9). This guide provides a comprehensive overview of the known properties of this dye and, most importantly, a detailed, actionable framework for its complete spectral characterization. By following the outlined protocols, researchers can obtain the robust and reliable data necessary for their specific applications, from fundamental photophysical studies to the development of new analytical methods.

References

  • Direct Yellow 28 - World dye variety. (2012-06-28). Retrieved from [Link]

  • Adsorption of Basic Yellow 28 and Basic Blue 3 Dyes from Aqueous Solution Using Silybum Marianum Stem as a Low-Cost Adsorbent - MDPI. (n.d.). Retrieved from [Link]

  • C.I. Direct Yellow 28 | C28H18N4Na2O6S4 | CID 102600846 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • UV-visible absorption spectrum of direct yellow dye - ResearchGate. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Photophysical Properties of Chloramine Yellow (Direct Yellow 28)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Unknown

As a Senior Application Scientist, it is imperative to preface this guide with a note on the current state of publicly available data for Chloramine Yellow. While this document provides a comprehensive overview of its chemical identity and a framework for characterizing its photophysical properties, it is crucial to note that specific, experimentally determined quantitative data such as fluorescence quantum yield and lifetime for this compound are not readily found in peer-reviewed literature. This guide, therefore, serves a dual purpose: to consolidate what is known and to provide a robust experimental blueprint for researchers to elucidate the unknown photophysical characteristics of this dye.

Chemical Identity and Synonyms

This compound is a synthetic organic dye belonging to the azo class of compounds. It is most commonly known in industrial and scientific contexts as Direct Yellow 28 . Historically, it has also been referred to as Columbia Yellow .

Chemical Structure:

The chemical structure of Direct Yellow 28 is characterized by a central azo bridge (-N=N-) connecting two substituted benzothiazole ring systems. The molecule is also sulfonated, which imparts water solubility.

  • IUPAC Name: disodium;5-methyl-2-[4-[[4-(5-methyl-4-sulfonato-1,3-benzothiazol-2-yl)phenyl]diazenyl]phenyl]-1,3-benzothiazole-4-sulfonate[1]

  • Molecular Formula: C₂₈H₁₈N₄Na₂O₆S₄[1][2]

  • Molecular Weight: 680.7 g/mol [1][2]

  • CAS Number: 8005-72-9[2][3]

Physical and General Properties

Direct Yellow 28 is typically supplied as a reddish-yellow or yellow-brown powder.[3][4] It is soluble in water and slightly soluble in ethanol.[3] Its primary application has been in the dyeing of textiles, paper, and leather.[3][4]

Anticipated Photophysical Profile: An Educated Postulation

While specific data is lacking, we can infer a likely photophysical profile for this compound based on its structural motifs as a sulfonated azo dye containing benzothiazole moieties.

3.1. Absorption and Emission Spectra

Azo dyes are known for their strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their color. The extended π-conjugated system in Direct Yellow 28, encompassing the benzothiazole rings and the azo bridge, is expected to result in a significant absorption band in the blue to green region, leading to its yellow appearance. The presence of auxochromes (the amino groups within the benzothiazole structure) and the sulfonic acid groups can influence the position and intensity of the absorption maximum (λmax).

Fluorescence in azo dyes is less common and often weak due to efficient non-radiative decay pathways, such as photoisomerization of the azo bond. However, the rigid structure of the benzothiazole units and the presence of sulfonate groups may in some cases enhance fluorescence. Some azo dyes containing benzothiazole have been shown to be fluorescent. It is anticipated that the emission spectrum, if present, would be Stokes-shifted to a longer wavelength compared to the absorption spectrum.

3.2. Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For many azo dyes, the quantum yield is low. However, the specific molecular environment and rigidity can impact this value. The fluorescence lifetime (τF), the average time the molecule spends in the excited state before returning to the ground state, is intrinsically linked to the quantum yield and the rates of radiative and non-radiative decay. For fluorescent organic dyes, lifetimes are typically in the range of nanoseconds.

3.3. Solvatochromism

The term solvatochromism refers to the change in the color of a solution of a dye with a change in the solvent. This phenomenon is dependent on the differential solvation of the ground and excited states of the chromophore. Given the polar nature of the sulfonate groups and the complex aromatic structure of this compound, it is plausible that its absorption and emission spectra would exhibit some degree of solvatochromism.

Experimental Characterization of Photophysical Properties

To address the gap in available data, this section provides detailed, field-proven methodologies for the comprehensive characterization of the photophysical properties of this compound.

4.1. Measurement of Absorption and Fluorescence Spectra

This is the foundational experiment to determine the wavelengths at which the dye absorbs and emits light.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or ethanol) at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a series of dilutions in the chosen solvent to obtain solutions with absorbances in the range of 0.01 to 0.1 at the presumed absorption maximum. This low concentration is crucial to avoid inner filter effects in fluorescence measurements.

  • Absorption Spectroscopy:

    • Use a UV-Vis spectrophotometer.

    • Record the absorption spectrum of the diluted solutions from approximately 300 nm to 700 nm.

    • The wavelength at which the highest absorbance is recorded is the absorption maximum (λabs,max).

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer.

    • Excite the sample at its λabs,max.

    • Record the emission spectrum over a wavelength range starting from just above the excitation wavelength to approximately 700 nm.

    • The wavelength at the peak of the emission spectrum is the emission maximum (λem,max).

4.2. Determination of Fluorescence Quantum Yield

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized fluorescence standard.

Experimental Protocol:

  • Selection of a Standard:

    • Choose a fluorescence standard with an emission range that overlaps with that of this compound. For a yellow-emitting dye, suitable standards might include Fluorescein (in 0.1 M NaOH, ΦF ≈ 0.95) or Rhodamine 6G (in ethanol, ΦF ≈ 0.95).

  • Data Acquisition:

    • Prepare solutions of both the this compound sample and the standard in the same solvent.

    • Adjust the concentrations of both solutions to have nearly identical absorbance values at the same excitation wavelength. The absorbance should be kept below 0.1 to ensure linearity.

    • Record the fluorescence emission spectrum for both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths, detector voltage).

  • Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

    ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

    Where:

    • ΦF,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

4.3. Measurement of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate method for measuring fluorescence lifetimes in the nanosecond range.

Experimental Protocol:

  • Instrumentation:

    • A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

  • Data Acquisition:

    • Excite the diluted this compound solution with the pulsed laser at a wavelength near its λabs,max.

    • Collect the fluorescence emission at the λem,max.

    • The TCSPC electronics measure the time delay between the excitation pulse and the detection of the emitted photons, building up a histogram of photon arrival times.

  • Data Analysis:

    • The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τF). The quality of the fit is assessed by statistical parameters such as chi-squared.

Potential Applications in Research and Drug Development

Should this compound be found to possess favorable photophysical properties, particularly a significant fluorescence quantum yield, it could find applications in:

  • Fluorescence Microscopy: As a stain for biological structures, particularly if it exhibits specificity for certain tissues or cellular components.

  • High-Throughput Screening: As a fluorescent probe in assays for drug discovery, for example, in fluorescence polarization or FRET-based assays.

  • Sensing: The potential solvatochromic properties could be exploited for the development of sensors for local environmental polarity.

Conclusion

This compound, or Direct Yellow 28, represents a chromophore with a well-defined chemical structure but poorly characterized photophysical properties. This guide provides a comprehensive summary of its known attributes and, more importantly, a detailed roadmap for its full photophysical characterization. By following the outlined experimental protocols, researchers can elucidate the absorption and emission spectra, quantum yield, and fluorescence lifetime of this dye, thereby enabling its potential application in various scientific and biomedical fields. The lack of existing data presents a unique opportunity for original research to contribute valuable photophysical information to the scientific community.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluo Fluorescence Spectroscopy cluster_qy Quantum Yield Determination cluster_lt Lifetime Measurement prep Prepare Stock & Dilutions abs_spec Measure Absorption Spectrum prep->abs_spec qy_measure Measure Sample & Standard Fluorescence prep->qy_measure lt_measure Acquire TCSPC Data prep->lt_measure abs_max Determine λ_abs,max abs_spec->abs_max fluo_spec Measure Emission Spectrum abs_max->fluo_spec em_max Determine λ_em,max fluo_spec->em_max qy_calc Calculate Quantum Yield (Φ_F) qy_measure->qy_calc lt_fit Fit Decay Curve lt_measure->lt_fit lt_calc Determine Lifetime (τ_F) lt_fit->lt_calc

Caption: Experimental workflow for the photophysical characterization of this compound.

References

  • World Dye Variety. (2012, June 28). Direct Yellow 28. Retrieved from [Link]

  • PubChem. C.I. Direct Yellow 28. National Center for Biotechnology Information. Retrieved from [Link]

  • Dyechem. Direct Yellow 28 Dyes. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Chrysamine G ("Chloramine Yellow")

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Foreword: The Analytical Imperative for Chrysamine G

Chrysamine G (Color Index 22250), also known as "Chloramine Yellow," is a diazo dye that has garnered significant interest beyond its traditional use as a colorant. Structurally, it is an analogue of Congo red.[1][2] This interest stems primarily from its ability to bind to β-amyloid plaques, a hallmark of Alzheimer's disease, making it a valuable molecular probe in neurodegenerative disease research.[1][2] However, as an azo dye, its presence in consumer products such as textiles and potentially as a contaminant in food and water resources warrants the development of robust and reliable analytical methods for its detection and quantification. The potential for azo dyes to break down into harmful aromatic amines necessitates stringent monitoring.

This guide provides a comprehensive overview of established analytical techniques applicable to the detection of Chrysamine G. As a Senior Application Scientist, my objective is to not only present protocols but to instill a deep understanding of the principles behind these methods, empowering you to adapt, optimize, and validate them for your specific research and development needs. We will explore the nuances of sample preparation from various matrices and delve into the instrumental analysis, ensuring that each step is grounded in sound scientific reasoning.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Principle: HPLC-DAD is a cornerstone technique for the analysis of organic molecules like Chrysamine G. The method separates compounds based on their differential partitioning between a stationary phase (the HPLC column) and a mobile phase. The Diode-Array Detector then measures the absorbance of the eluting compounds across a range of UV-visible wavelengths, providing both quantitative data and spectral information for compound identification.

Rationale for Use: HPLC-DAD offers a balance of sensitivity, selectivity, and cost-effectiveness for the routine analysis of azo dyes. The acquisition of the full UV-Vis spectrum of the analyte as it elutes provides a higher degree of confidence in peak identification compared to a single-wavelength detector.

Sample Preparation

The key to accurate HPLC analysis lies in the effective and clean extraction of the analyte from the sample matrix.

1.1.1. From Textile Matrices:

  • Objective: To efficiently extract Chrysamine G from textile fibers without causing its degradation.

  • Protocol:

    • Accurately weigh approximately 1.0 g of the finely chopped textile sample into a 50 mL conical tube.

    • Add 20 mL of a methanol/water (1:1, v/v) solution.

    • Sonicate the mixture for 30 minutes at 50°C.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process on the pellet with a fresh 20 mL of the methanol/water solution to ensure complete extraction.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 1.0 mL) of the initial mobile phase.

    • Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.

1.1.2. From Water Matrices:

  • Objective: To concentrate Chrysamine G from a large volume of water and remove interfering substances using Solid-Phase Extraction (SPE).

  • Protocol:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Pass a known volume (e.g., 500 mL) of the water sample through the SPE cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the retained Chrysamine G with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 1.0 mL) of the initial mobile phase.

    • Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.

1.1.3. From Food Matrices:

  • Objective: To extract Chrysamine G from complex food matrices while minimizing co-extraction of interfering compounds.

  • Protocol:

    • Homogenize a representative portion of the food sample (e.g., 5 g).

    • Mix the homogenized sample with 20 mL of acetonitrile in a 50 mL conical tube.

    • Vortex the mixture for 5 minutes to ensure thorough mixing.

    • Add 5 g of anhydrous magnesium sulfate and 1 g of sodium chloride (a modified QuEChERS approach) to induce phase separation and salt out the analyte into the acetonitrile layer.

    • Vortex vigorously for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper acetonitrile layer to a clean tube.

    • Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 1.0 mL) of the initial mobile phase.

    • Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC_Sample_Prep cluster_textile Textile Matrix cluster_water Water Matrix cluster_food Food Matrix Textile_Sample 1. Weigh Textile Textile_Extract 2. Methanol/Water Extraction Textile_Sample->Textile_Extract Textile_Centrifuge 3. Centrifuge Textile_Extract->Textile_Centrifuge Textile_Evaporate 4. Evaporate Textile_Centrifuge->Textile_Evaporate Textile_Reconstitute 5. Reconstitute Textile_Evaporate->Textile_Reconstitute Textile_Filter 6. Filter Textile_Reconstitute->Textile_Filter Textile_HPLC HPLC-DAD Analysis Textile_Filter->Textile_HPLC Water_Sample 1. Condition SPE Water_Load 2. Load Sample Water_Sample->Water_Load Water_Wash 3. Wash Water_Load->Water_Wash Water_Elute 4. Elute Water_Wash->Water_Elute Water_Evaporate 5. Evaporate Water_Elute->Water_Evaporate Water_Reconstitute 6. Reconstitute & Filter Water_Evaporate->Water_Reconstitute Water_HPLC HPLC-DAD Analysis Water_Reconstitute->Water_HPLC Food_Sample 1. Homogenize Food Food_Extract 2. Acetonitrile Extraction Food_Sample->Food_Extract Food_QuEChERS 3. QuEChERS Salts Food_Extract->Food_QuEChERS Food_Centrifuge 4. Centrifuge Food_QuEChERS->Food_Centrifuge Food_Evaporate 5. Evaporate Food_Centrifuge->Food_Evaporate Food_Reconstitute 6. Reconstitute & Filter Food_Evaporate->Food_Reconstitute Food_HPLC HPLC-DAD Analysis Food_Reconstitute->Food_HPLC

Figure 1: HPLC-DAD Sample Preparation Workflow
Instrumental Analysis

The following are proposed starting conditions for an HPLC-DAD method for Chrysamine G. Note: These parameters will require optimization and validation for your specific instrument and application.

ParameterRecommended SettingRationale
HPLC Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle sizeA standard C18 column provides good retention and separation for moderately non-polar compounds like Chrysamine G.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape and ionization efficiency if the eluent is directed to a mass spectrometer.
Mobile Phase B AcetonitrileA common organic solvent for reverse-phase HPLC that provides good separation efficiency.
Gradient Elution 0-5 min: 20% B; 5-20 min: 20-80% B; 20-25 min: 80% B; 25-26 min: 80-20% B; 26-30 min: 20% B (re-equilibration)A gradient elution is necessary to elute Chrysamine G with good peak shape and to separate it from potential matrix interferences.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical injection volume that can be adjusted based on sample concentration and instrument sensitivity.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
DAD Wavelength Monitor at the λmax of Chrysamine G (to be determined experimentally, likely in the 350-450 nm range) and scan from 200-600 nm.Monitoring at the maximum absorbance provides the highest sensitivity. Scanning a wide range allows for spectral confirmation.
Data Interpretation and Validation
  • Quantification: Create a calibration curve using a series of Chrysamine G standards of known concentrations. Plot the peak area at the λmax versus concentration. The concentration of Chrysamine G in the samples can then be determined from this curve.

  • Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After separation by HPLC, the analyte is ionized, and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.

Rationale for Use: LC-MS/MS is the gold standard for trace-level quantification in complex matrices due to its superior sensitivity and selectivity compared to HPLC-DAD.

Sample Preparation

The sample preparation protocols for LC-MS/MS are similar to those for HPLC-DAD. However, due to the higher sensitivity of the technique, smaller sample sizes may be used, and meticulous care must be taken to avoid contamination.

Instrumental Analysis

The HPLC conditions can be adapted from the HPLC-DAD method. The mobile phase should be compatible with mass spectrometry (e.g., using volatile buffers like formic acid or ammonium formate).

Mass Spectrometry Parameters (to be optimized):

ParameterProposed ApproachRationale
Ionization Mode Electrospray Ionization (ESI) in negative ion mode.The carboxylic acid groups on Chrysamine G are likely to deprotonate, forming negative ions.
Precursor Ion (Q1) The [M-H]⁻ or [M-2H]²⁻ ion of Chrysamine G (m/z to be determined based on its molecular weight of 526.41 g/mol ).This is the molecular ion that will be selected for fragmentation.
Product Ions (Q3) To be determined by infusing a standard solution of Chrysamine G and performing a product ion scan. Look for characteristic fragments resulting from the cleavage of the azo bonds.These are the specific fragments of the precursor ion that will be monitored for quantification and confirmation.
Collision Energy (CE) Optimize for each MRM transition to achieve the most abundant and stable product ions.The collision energy determines the degree of fragmentation.
Dwell Time Typically 50-100 ms per transition.This is the time spent acquiring data for each MRM transition.
Data Interpretation and Validation
  • Quantification: Use an internal standard (ideally, a stable isotope-labeled version of Chrysamine G) to correct for matrix effects and variations in instrument response. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Confirmation: According to regulatory guidelines, the detection of at least two characteristic MRM transitions with a consistent ion ratio between the sample and a standard provides a high level of confidence in the identification of the analyte.[3]

UV-Visible Spectrophotometry

Principle: UV-Vis spectrophotometry is a simple and rapid technique that measures the absorbance of light by a sample at a specific wavelength. The concentration of the analyte is directly proportional to the absorbance, as described by the Beer-Lambert Law.

Rationale for Use: This method is suitable for the rapid screening of samples where Chrysamine G is expected to be present at relatively high concentrations and in simple matrices with minimal interfering substances.

Sample Preparation

The sample preparation should aim to produce a clear, colored solution of Chrysamine G. The protocols described for HPLC can be adapted, with the final reconstitution step being in a solvent suitable for UV-Vis analysis (e.g., methanol or a buffer solution).

Instrumental Analysis
  • Determine the λmax: Scan a standard solution of Chrysamine G across the UV-Vis spectrum (e.g., 200-800 nm) to identify the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve: Prepare a series of standard solutions of Chrysamine G of known concentrations. Measure the absorbance of each standard at the determined λmax. Plot absorbance versus concentration.

  • Sample Measurement: Measure the absorbance of the prepared sample solutions at the λmax.

Data Interpretation

Calculate the concentration of Chrysamine G in the samples using the equation of the line from the calibration curve. Be aware that this method is prone to interference from other colored compounds in the sample that absorb at the same wavelength.

Electrochemical Methods

Principle: Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), measure the current response of an electroactive analyte to an applied potential. The azo group in Chrysamine G is electrochemically active and can be either oxidized or reduced at an electrode surface.

Rationale for Use: Electrochemical sensors offer the potential for rapid, portable, and low-cost detection of Chrysamine G, particularly for in-field screening applications.

Proposed Protocol (requiring development and optimization)
  • Electrode System: A three-electrode system consisting of a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Supporting Electrolyte: A buffer solution (e.g., phosphate buffer) to maintain a constant pH and provide conductivity. The optimal pH will need to be determined experimentally.

  • Voltammetric Technique:

    • Cyclic Voltammetry (CV): To study the electrochemical behavior of Chrysamine G and identify its oxidation/reduction potentials.

    • Differential Pulse Voltammetry (DPV): For quantitative analysis due to its higher sensitivity and better resolution compared to CV.

  • Procedure:

    • Prepare a series of standard solutions of Chrysamine G in the supporting electrolyte.

    • Record the DPVs for each standard, scanning over the potential range where the oxidation or reduction peak of Chrysamine G appears.

    • Plot the peak current versus the concentration to generate a calibration curve.

    • Analyze the sample solutions under the same conditions.

Analytical_Workflow cluster_analysis Instrumental Analysis Sample Sample Matrix (Textile, Water, Food) Sample_Prep Sample Preparation (Extraction & Cleanup) Sample->Sample_Prep Analyte_Solution Analyte Solution Sample_Prep->Analyte_Solution HPLC HPLC-DAD Analyte_Solution->HPLC LCMS LC-MS/MS Analyte_Solution->LCMS UVVis UV-Vis Analyte_Solution->UVVis Electrochem Electrochemical Analyte_Solution->Electrochem Data_Analysis Data Analysis & Quantification HPLC->Data_Analysis LCMS->Data_Analysis UVVis->Data_Analysis Electrochem->Data_Analysis Report Report Data_Analysis->Report

Figure 2: General Analytical Workflow for Chrysamine G

Quality Control and Method Validation

For all the methods described, a robust quality control (QC) system is paramount. This includes the regular analysis of blanks, standards, and spiked samples to monitor the performance of the method. The validation of the chosen method for its intended purpose is a regulatory requirement and ensures the reliability of the generated data.

Typical Method Validation Parameters:

ParameterDescription
Specificity/Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Range The concentration interval over which the method is precise, accurate, and linear.
Accuracy The closeness of the measured value to the true value, often assessed by spike-recovery experiments.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected by the method.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The analytical methods outlined in this guide provide a strong foundation for the detection and quantification of Chrysamine G in various matrices. While HPLC-DAD and LC-MS/MS represent the most robust and reliable techniques for this purpose, UV-Vis spectrophotometry and electrochemical methods offer valuable alternatives for screening and specific applications. It is critical to emphasize that the provided protocols are starting points. As a Senior Application Scientist, I urge you to invest the necessary time and resources in method optimization and validation to ensure that your analytical data is accurate, reliable, and fit for its intended purpose. The principles and protocols detailed herein will serve as a valuable resource in your endeavors, whether they are in the realm of drug development, environmental monitoring, or consumer product safety.

References

  • Klunk, W. E., Debnath, M. L., & Pettegrew, J. W. (1995). Chrysamine-G binding to Alzheimer and control brain: autopsy study of a new amyloid probe. Neurobiology of aging, 16(4), 541–548. [Link]

  • Dezutter, N. A., Dom, R. J., De Groot, T. J., Bormans, G. M., & Verbruggen, A. M. (1999). 99mTc-MAMA-chrysamine G, a probe for beta-amyloid protein of Alzheimer's disease. European journal of nuclear medicine, 26(11), 1392–1398. [Link]

  • García, J., et al. (2018). Comparison of several protocols for the computational prediction of the maximum absorption wavelength of chrysanthemin. Journal of Molecular Modeling, 24(9), 246. [Link]

  • Cui, L., et al. (2019). The Amide Derivatives of Chrysamine G Bind to the β-Amyloid Fibril. Bulletin of the Korean Chemical Society, 40(1), 83-87. [Link]

  • Ascenzi, P., et al. (2014). Development of a Combined Protein and Dye Extraction Approach for the Analysis of Keratin-Based Textiles. Analytical Chemistry, 86(21), 10835-10842. [Link]

  • Zhang, K., et al. (2020). Mass spectrometry parameters of LC-MS. ResearchGate. [Link]

  • Lambrou, G. I. (2019). Voltammetry and monoamines determination: an old acquaintance revisited. Frontiers in Bioscience (Landmark Edition), 24, 231-244. [Link]

  • Gomez-Perez, M., et al. (2021). Effect of Microparticle Crystallinity and Food Matrix on the Release Profile and Antioxidant Activity of Encapsulated Gallic and Ellagic Acids During Simulated In Vitro Intestinal Digestion. Foods, 10(10), 2378. [Link]

  • Baldenebro-López, J., et al. (2018). Comparison of several protocols for the computational prediction of the maximum absorption wavelength of chrysanthemin. ResearchGate. [Link]

  • Schymanski, E., et al. (2012). Use of Automated Solid-Phase Extraction and GC-MS/MS to Evaluate Nitrosamines in Water Matrices. American Laboratory. [Link]

  • David, I. G., et al. (2016). Voltammetric determination of B1 and B6 vitamins using a pencil graphite electrode. Revista de Chimie, 67(5), 903-908. [Link]

  • Nguyen, H. T., et al. (2022). Development and Validation of an HPLC-DAD Method for Simultaneous Quantitation of Steppogenin and Flavonoids from the Stems of Morus alba L. Pharmacognosy Journal, 14(3). [Link]

  • Lee, J., et al. (2019). Rapid and Effective Isolation of Dissolved Organic Matter Using Solid-Phase Extraction Cartridges Packed with Amberlite XAD 8/4 Resins. Molecules, 24(1), 163. [Link]

  • de Andrade, K. S., et al. (2021). Green Extraction Processes for Complex Samples from Vegetable Matrices Coupled with On-Line Detection System: A Critical Review. Molecules, 26(21), 6379. [Link]

  • CEM Corporation. (2021). Extraction of Pesticides from Assorted Food Matrices Using a Rapid, Simple, and Automated Extraction System. LCGC International. [Link]

  • Muntean, D., et al. (2021). A Simple HPLC/DAD Method Validation for the Quantification of Malondialdehyde in Rodent's Brain. Molecules, 26(16), 5066. [Link]

  • Hossain, M. A., et al. (2014). Stability of penicillin G sodium diluted with 0.9% sodium chloride injection or 5% dextrose injection and stored in polyvinyl chloride bag containers and elastomeric pump containers. American journal of health-system pharmacy, 71(8), 659-665. [Link]

  • Rogers, J. H., et al. (2010). Voltammetric detection of vitamin B1 (thiamine) in neutral solution at a glassy carbon electrode via in situ pH modulation. The Analyst, 135(4), 733-739. [Link]

  • Nespeca, D., et al. (2021). Combining UV-Vis and Resonance Raman Spectroscopy to Characterize Molecular Aggregation. Molecules, 26(11), 3296. [Link]

  • Li, Y., et al. (2020). MRM parameters of 28 target compounds detected on the UPLC-MS/MS. ResearchGate. [Link]

  • JKN Pulau Pinang. (2018). Stability of Refrigerated/Frozen Medications. Retrieved from [Link]

  • Cesar, A. L. A., et al. (2020). Development and validation of analytical method by HPLC-DAD for determination of vasodilator active in pharmaceutical ophthalmic. Revista de Ciências Farmacêuticas Básica e Aplicada, 41. [Link]

  • Al-Sanea, M. M., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(19), 6619. [Link]

  • Barbu, R. F., et al. (2022). Determination of Diosmin in Pharmaceutical Products with Chemically Modified Voltammetric Sensors. Chemosensors, 10(7), 263. [Link]

  • Ghorbani, M., et al. (2022). Decreasing matrix effects for accurate analysis of primary aliphatic amines in skin moisturizers using magnetic adsorbent. Microchemical Journal, 175, 107159. [Link]

  • Jackson, B. P., & Wightman, R. M. (2009). Voltammetric detection of 5-hydroxytryptamine release in the rat brain. Analytical chemistry, 81(22), 9457–9463. [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • Walker, S. E., et al. (2013). Stability of Pantoprazole Sodium in Glass Vials, Polyvinyl Chloride Minibags, and Polypropylene Syringes. The Canadian Journal of Hospital Pharmacy, 66(2), 111–119. [Link]

  • Garg, A., et al. (2024). Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach. LCGC International, 37(4). [Link]

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Application Note: Spectrophotometric Determination of "Chloramine Yellow" Concentration

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated protocol for the quantitative determination of "Chloramine Yellow," a model yellow dye compound, using UV-Visible spectrophotometry. The methodology is anchored in the fundamental principles of the Beer-Lambert Law, which establishes a linear relationship between light absorbance and the concentration of an analyte in a solution. This guide provides a comprehensive framework for researchers, scientists, and quality control professionals, covering the entire workflow from the determination of the optimal analytical wavelength (λmax) to the generation of a robust calibration curve and the validation of the method's accuracy, precision, and linearity. The protocols described herein are designed to be self-validating, ensuring the generation of trustworthy and reproducible data suitable for research and drug development applications.

Introduction and Scientific Principles

The accurate quantification of chromophoric compounds is a cornerstone of analytical chemistry, with critical applications in pharmaceutical manufacturing, environmental analysis, and materials science. UV-Visible spectrophotometry is a powerful, non-destructive, and widely accessible technique for this purpose. The method's utility is based on the principle that molecules absorb light at specific wavelengths. For a colored compound like "this compound," which appears yellow to the human eye, the absorption of light is most significant in the complementary violet-blue region of the visible spectrum (approximately 400–480 nm)[1].

The quantitative relationship between the amount of light absorbed and the concentration of the substance is described by the Beer-Lambert Law.[2][3][4] This law is the theoretical foundation of our protocol and is expressed as:

A = εcl

Where:

  • A is the Absorbance (a dimensionless quantity).

  • ε (epsilon) is the molar absorptivity, a constant unique to the substance at a specific wavelength (units: L mol⁻¹ cm⁻¹).

  • c is the concentration of the analyte in the solution (units: mol L⁻¹).

  • l is the path length of the light through the solution, which is typically the width of the cuvette (usually 1 cm).[2]

By measuring the absorbance of an unknown sample at a predetermined wavelength of maximum absorbance (λmax), its concentration can be accurately calculated using a calibration curve prepared from standards of known concentrations.[5]

cluster_principle The Beer-Lambert Law cluster_relationship Relationship A Absorbance (A) Proportionality A ∝ c c Concentration (c) epsilon Molar Absorptivity (ε) [Constant for Analyte] l Path Length (l) [Constant for Cuvette] G A Step 1: Determine λmax B Step 2: Prepare Stock & Standard Solutions A->B  Use λmax for all subsequent readings C Step 3: Generate Calibration Curve B->C  Measure absorbance of each standard D Step 4: Analyze Unknown Sample C->D  Use curve equation to calculate concentration E Step 5: Perform Method Validation D->E  Validate accuracy, precision, etc.

Caption: Experimental workflow for spectrophotometric analysis.

Protocol 1: Determination of Wavelength of Maximum Absorbance (λmax)

Causality: Measuring absorbance at λmax provides the highest sensitivity and signal-to-noise ratio. It also ensures the method is more robust, as the absorbance value is less susceptible to minor shifts in wavelength calibration at the peak of the absorbance curve.

  • Prepare a mid-range concentration solution of "this compound" (e.g., 10 mg/L) in the chosen solvent.

  • Fill one cuvette with the solvent to serve as the blank reference. [6]3. Fill a matched cuvette with the "this compound" solution.

  • Place the blank and sample cuvettes in the spectrophotometer.

  • Perform a wavelength scan across the visible spectrum (e.g., 380 nm to 700 nm).

  • Identify the wavelength at which the maximum absorbance value is recorded. This wavelength is the λmax . All subsequent measurements must be performed at this wavelength.

Protocol 2: Preparation of Standard Solutions

Causality: The accuracy of the final measurement is entirely dependent on the accuracy of the calibration standards. Using a primary reference standard and precise volumetric glassware minimizes systematic errors. [7][8]

  • Stock Solution (e.g., 100 mg/L):

    • Accurately weigh 10.0 mg of the "this compound" reference standard using an analytical balance.

    • Quantitatively transfer the powder to a 100 mL Class A volumetric flask.

    • Add approximately 50 mL of the solvent and gently swirl to dissolve the compound completely. [7] * Once dissolved, add more solvent until the bottom of the meniscus reaches the calibration mark. [7] * Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Calibration Standards (Serial Dilution):

    • Prepare a series of at least five calibration standards by serially diluting the stock solution. For example, to prepare a 10 mg/L standard from a 100 mg/L stock in a 10 mL final volume, you would pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

    • A typical concentration range might be: 1, 2, 5, 8, and 10 mg/L.

Protocol 3: Generation of the Calibration Curve

Causality: A calibration curve empirically demonstrates the linear relationship between absorbance and concentration predicted by the Beer-Lambert Law within a specific concentration range. A high coefficient of determination (R²) confirms the validity of this relationship for the analytical system.

  • Set the spectrophotometer to the predetermined λmax.

  • Use the solvent blank to zero the instrument (set Absorbance = 0.000).

  • Measure the absorbance of each prepared calibration standard, starting from the least concentrated.

  • Rinse the cuvette with the next standard solution before filling to minimize cross-contamination.

  • Record the absorbance value for each concentration.

  • Plot a graph of Absorbance (y-axis) versus Concentration (x-axis).

  • Perform a linear regression analysis on the data points. The resulting output should provide the equation of the line (y = mx + b ) and the coefficient of determination ( ). An R² value of ≥ 0.995 is generally considered acceptable for demonstrating linearity. [9]

Protocol 4: Analysis of an Unknown Sample
  • Prepare the unknown sample by dissolving it in the same solvent used for the standards.

  • If the sample's concentration is expected to be high, perform an accurate dilution to ensure its absorbance falls within the linear range of the calibration curve (typically below 1.0 AU).

  • Measure the absorbance of the prepared unknown sample at the λmax.

  • Calculate the concentration of the analyte in the measured solution using the calibration curve equation: Concentration (x) = (Absorbance (y) - b) / m

  • If the sample was diluted, multiply the calculated concentration by the dilution factor to determine the concentration of the original, undiluted sample.

Method Validation and Data Integrity

To ensure the trustworthiness of the analytical results, the method must be validated. [10][11]Validation demonstrates that the protocol is suitable for its intended purpose. Key parameters are summarized below.

ParameterPurposeAcceptance Criteria (Typical)
Linearity & Range Confirms a direct proportional relationship between concentration and absorbance over a defined range.Coefficient of Determination (R²) ≥ 0.995
Accuracy Measures the closeness of the experimental value to the true value.% Recovery between 98.0% - 102.0%
Precision Assesses the degree of scatter in results from multiple analyses of the same sample.% Relative Standard Deviation (%RSD) ≤ 2%
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1

Note: Acceptance criteria can vary depending on the specific application and regulatory requirements.

Conclusion

This application note provides a robust, step-by-step protocol for the spectrophotometric determination of "this compound" concentration. By carefully following the procedures for determining λmax, preparing accurate standards, generating a valid calibration curve, and performing method validation, researchers can obtain reliable and reproducible quantitative data. This methodology is not only cost-effective and rapid but also adheres to the principles of scientific integrity, making it a valuable tool in both research and quality control environments.

References

  • ResearchGate. UV-Vis. spectra of chloramine-T solution after photodegradation test... Available at: [Link]

  • News - Blogs. Standard Solution Preparation: A Comprehensive Guide. Available at: [Link]

  • Edinburgh Instruments. Beer-Lambert Law | Transmittance & Absorbance. Available at: [Link]

  • ResearchGate. Spectrophotometric responses of chloramines. Available at: [Link]

  • Drawell. Spectrophotometer Calibration and Validation: Ensuring Accuracy in Spectrophotometric Measurements. Available at: [Link]

  • YouTube. Solution Preparation and Visible Spectroscopy | Introduction and Theory. Available at: [Link]

  • United States Environmental Protection Agency. Drinking water criteria document for chloramines. Available at: [Link]

  • SciELO. Validation of a UV-spectrophotometric analytical method for determination of LPSF/AC04 from inclusion complex and liposomes. Available at: [Link]

  • Michigan State University Department of Chemistry. UV-Visible Spectroscopy. Available at: [Link]

  • TÜBİTAK Academic Journals. Titrimetric and Spectrophotometric Determinations of Some Phenothiazine Psychotropics Using Chloramine-T. Available at: [Link]

  • ResearchGate. Superposition of UV absorption spectra of chloramine and 1-chloropiperidine in aqueous solutions. Available at: [Link]

  • Shimadzu. Instrument Validation and Inspection Methods. Available at: [Link]

  • HinoTek. An In-Depth Analysis of the Beer-Lambert Law Spectrophotometer: Theory, Application, and Limitations in Modern Spectrophotometry. Available at: [Link]

  • Study.com. Standard Solution Definition, Preparation & Examples. Available at: [Link]

  • International Agency for Research on Cancer. CHLORAMINE 1. Exposure Data. Available at: [Link]

  • YouTube. Spectrophotometry and Beer's Law. Available at: [Link]

  • Scribd. Standard Solution Preparation Techniques. Available at: [Link]

  • PharmaCompass. Chloramine | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

  • AmeliCA. VALIDATION OF ANALYTICAL METHOD BY UV SPECTROPHOTOMETRIC QUANTIFICATION OF GEMFIBROZIL INCORPORATED IN THE MICROEMULSIONS. Available at: [Link]

  • National Institutes of Health. The Bouguer‐Beer‐Lambert Law: Shining Light on the Obscure. Available at: [Link]

  • United States Environmental Protection Agency. EPA Method 127: Determination of Monochloramine Concentration in Drinking Water. Available at: [Link]

  • MDPI. A New Trichlorinated Xanthone and Compounds Isolated from Cladonia skottsbergii with Antimicrobial Properties. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. UV-Visible Spectrophotometry Method Validation for Analysis of Nefopam HCl in Poly-3-Hydroxybutyrate and Poly-ε. Available at: [Link]

  • YouTube. How To Prepare Solution For UV Spectroscopy? - Chemistry For Everyone. Available at: [Link]

  • LibreTexts Chemistry. The Beer-Lambert Law and Spectrophotometric Analysis. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Staining with Direct Fast Yellow Dyes

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for improving the staining efficiency of direct fast yellow dyes. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you achieve optimal and reproducible results in your histological and cytological preparations. While the term "Chloramine Fast Yellow" is not a standard nomenclature for a specific dye, it is often associated with the use of a "fast" (lightfast and wash-fast) yellow dye in protocols that may involve reagents like Chloramine-T. This guide will focus on a common direct yellow dye, Direct Yellow 44 (also known as Direct Fast Yellow GC) , and will also address the potential role of Chloramine-T in staining procedures.

Section 1: Troubleshooting Common Staining Issues with Direct Yellow 44

This section provides a systematic approach to identifying and resolving common problems encountered during the staining process with Direct Yellow 44.

Troubleshooting Flowchart

TroubleshootingFlowchart cluster_weak Solutions for Weak Staining cluster_uneven Solutions for Uneven Staining cluster_background Solutions for High Background cluster_precipitate Solutions for Precipitate Start Staining Issue Observed WeakStaining Weak or No Staining Start->WeakStaining UnevenStaining Uneven or Patchy Staining Start->UnevenStaining HighBackground High Background Staining Start->HighBackground Precipitate Precipitate on Tissue Start->Precipitate Weak1 Increase incubation time WeakStaining->Weak1 Uneven1 Ensure proper deparaffinization and rehydration UnevenStaining->Uneven1 Back1 Decrease dye concentration HighBackground->Back1 Precip1 Filter staining solution before use Precipitate->Precip1 Weak2 Increase dye concentration Weak3 Optimize pH of staining solution Weak4 Check tissue fixation Weak5 Increase staining temperature Uneven2 Gentle agitation during staining Uneven3 Filter staining solution Uneven4 Ensure tissue sections are flat Back2 Decrease incubation time Back3 Increase rinsing/differentiation time Back4 Optimize pH of rinsing solution Precip2 Ensure dye is fully dissolved Precip3 Use fresh staining solution Precip4 Rinse slides thoroughly after staining

Caption: Troubleshooting flowchart for common issues with Direct Yellow 44 staining.

Detailed Troubleshooting Q&A

Q1: My tissue sections show very weak or no yellow staining. What could be the cause?

A1: Weak staining can result from several factors related to the dye solution, tissue preparation, or the staining protocol itself.

  • Dye Solution and Protocol:

    • Concentration and Incubation Time: The concentration of Direct Yellow 44 or the incubation time may be insufficient. Consider preparing a fresh, slightly more concentrated dye solution or increasing the incubation time.

    • Temperature: Direct dye binding can be temperature-dependent. Increasing the temperature of the dye bath (e.g., to 60-80°C) can enhance dye uptake and diffusion into the tissue.[1]

    • pH: The pH of the staining solution can influence the charge of both the dye and the tissue components, affecting their interaction. Direct dyes often perform well in neutral to slightly alkaline conditions. You may need to buffer your staining solution to an optimal pH.

  • Tissue Preparation:

    • Fixation: The type of fixative and the duration of fixation can impact staining. Over-fixation can mask target structures. If you suspect this, you might need to incorporate an antigen retrieval-like step, although this is less common for direct dyes than for immunohistochemistry.

    • Deparaffinization and Rehydration: Incomplete removal of paraffin wax or inadequate rehydration will prevent the aqueous dye solution from penetrating the tissue. Ensure thorough deparaffinization with fresh xylene and complete rehydration through a graded alcohol series.

Q2: The staining on my slides is uneven and patchy. How can I improve the uniformity?

A2: Uneven staining is often a result of technical issues during the staining process.

  • Staining Procedure:

    • Agitation: Gentle agitation of the slides in the staining solution can help ensure that all parts of the tissue are exposed to a uniform concentration of the dye.

    • Dye Solution Quality: Always filter your staining solution before use to remove any aggregates or precipitates that could settle on the tissue and cause uneven staining.

    • Slide Handling: Ensure that the tissue sections are lying flat and are not folded or lifted from the slide, which can trap air bubbles and prevent uniform staining.

  • Tissue and Slide Preparation:

    • Cleanliness: Ensure slides are clean and free of any residues before mounting the tissue sections.

    • Tissue Thickness: Inconsistent section thickness can lead to variations in staining intensity.

Q3: I am observing high background staining, which is obscuring the specific details. What should I do?

A3: High background staining occurs when the dye binds non-specifically to various tissue components.

  • Staining and Rinsing:

    • Dye Concentration and Incubation: Reduce the concentration of the Direct Yellow 44 solution or shorten the incubation time.

    • Differentiation/Rinsing: The post-staining rinsing or differentiation step is crucial for removing excess, unbound dye. Increase the duration or the number of changes of the rinsing solution. The composition of the rinsing solution (e.g., using slightly acidified water) can also help in differentiation.[2]

Q4: There is a crystalline precipitate on my tissue sections after staining. How can I prevent this?

A4: Precipitate formation is usually due to issues with the dye solution.

  • Solution Preparation and Handling:

    • Solubility: Ensure the Direct Yellow 44 is completely dissolved in the solvent. Some direct dyes have limited solubility, especially at higher concentrations or in cold solutions.[3] Warming the solution slightly or using a co-solvent might be necessary.

    • Freshness: Use freshly prepared staining solutions, as older solutions may be more prone to precipitation.

    • Filtration: As mentioned for uneven staining, filtering the dye solution immediately before use is a critical step to remove any undissolved particles or aggregates.

Section 2: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about Direct Yellow 44 and the potential role of Chloramine-T in staining protocols.

About Direct Yellow 44

Q5: What is Direct Yellow 44 and what does it stain?

A5: Direct Yellow 44 (C.I. 29000) is a type of direct dye, which are typically used for staining cellulosic materials like cotton and paper.[3][4] In histology, direct dyes are known to bind to various tissue components, often through non-covalent interactions like hydrogen bonding and van der Waals forces.[5] The specificity of staining can vary depending on the tissue and the protocol, but they are often used as counterstains or for demonstrating specific components like collagen, depending on the specific protocol.

Q6: How do I prepare a staining solution with Direct Yellow 44?

A6: A typical starting point for a Direct Yellow 44 staining solution is a 0.1% to 1% (w/v) solution in distilled water. The solubility of Direct Yellow 44 in water is good, especially at elevated temperatures.[3] For some applications, the addition of salts like sodium chloride can enhance the staining of certain components.[6] Always ensure the dye is fully dissolved and filter the solution before use.

Q7: What are the key factors that influence the staining efficiency of direct dyes like Direct Yellow 44?

A7: The efficiency of direct dyeing is influenced by several factors:

  • Temperature: Higher temperatures generally increase the rate of dyeing.[1][6]

  • pH: The pH of the dyebath affects the surface charge of the tissue and the ionization of the dye.[1]

  • Electrolytes (Salts): The presence of salts can promote dye exhaustion from the solution onto the tissue.[6]

  • Dye Concentration and Incubation Time: These parameters directly influence the amount of dye that binds to the tissue.

  • Liquor Ratio: In a broader textile dyeing context, a lower liquor ratio (less liquid for a given amount of material) increases dye exhaustion.[6] In histology, this translates to using an appropriate volume of staining solution to cover the tissue adequately.

The Role of Chloramine-T in Staining

Q8: What is Chloramine-T and is it used in staining?

A8: Chloramine-T is a mild oxidizing and chlorinating agent.[7][8] It is known to react with amino acids and proteins.[9][10] While not a standard component of most histological staining protocols, its chemical properties suggest potential applications.

Q9: What is the potential mechanism of Chloramine-T in a staining protocol?

A9: Based on its chemical properties, Chloramine-T could hypothetically be used in a few ways in a staining procedure:

  • Tissue Pre-treatment (Oxidation): Similar to how periodic acid is used in the PAS stain to oxidize carbohydrates, Chloramine-T could potentially be used to oxidize certain tissue components, which might then alter their staining properties or unmask certain chemical groups for subsequent dye binding. This is analogous to some antigen retrieval techniques used in immunohistochemistry.[11]

  • Post-staining Treatment: It could potentially be used to alter the color of a bound dye through an oxidation reaction, though this is not a common practice.

  • Cleaning/Antiseptic: Due to its biocidal properties, it could be used to clean slides or equipment, but this is not directly related to the staining mechanism itself.[12]

It is important to note that the use of Chloramine-T in conjunction with direct yellow dyes for routine histological staining is not well-documented in standard literature. Any such use would likely be part of a highly specialized or user-developed protocol.

Section 3: Experimental Protocols and Data Presentation

Standard Protocol for Direct Yellow 44 Staining

This is a general protocol that may require optimization for your specific application.

Reagents:

  • Direct Yellow 44 (C.I. 29000)

  • Distilled water

  • Xylene

  • Graded ethanol (100%, 95%, 70%)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol for 3 minutes each.

    • Hydrate through 95% and 70% ethanol for 3 minutes each.

    • Rinse in distilled water.

  • Staining:

    • Prepare a 0.5% (w/v) solution of Direct Yellow 44 in distilled water. Warm and stir to dissolve completely, then cool to room temperature and filter.

    • Immerse slides in the Direct Yellow 44 solution for 10-30 minutes.

  • Rinsing:

    • Briefly rinse slides in distilled water to remove excess stain.

  • Dehydration and Mounting:

    • Dehydrate through 70%, 95%, and two changes of 100% ethanol for 3 minutes each.

    • Clear in two changes of xylene for 5 minutes each.

    • Mount with a compatible mounting medium.

Data Presentation: Optimizing Staining Parameters

When optimizing your staining protocol, it is helpful to systematically vary one parameter at a time and document the results.

Parameter VariedCondition 1Condition 2Condition 3Result/Observation
Dye Concentration 0.1%0.5%1.0%
Incubation Time 10 min30 min60 min
Temperature Room Temp40°C60°C
pH of Staining Sol. 6.07.08.0

Section 4: Visualizing the Staining Workflow

StainingWorkflow Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Ethanol) Deparaffinization->Rehydration Staining Staining (Direct Yellow 44 Solution) Rehydration->Staining Rinsing Rinsing (Distilled Water) Staining->Rinsing Dehydration Dehydration (Graded Ethanol) Rinsing->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: General workflow for staining with Direct Yellow 44.

References

  • Biological Stain Commission. (n.d.). FAQ about staining, histotechnology etc. Retrieved from [Link]

  • University of Western Ontario. (2024, January 2). Biological Stain Commission - FAQ about staining, histotechnology etc. Retrieved from [Link]

  • World dye variety. (2012, June 28). Direct Yellow 44. Retrieved from [Link]

  • PubMed. (1998, June 16). Chloramine T-induced structural and biochemical changes in echistatin. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). METHOD OF THE HISTOCHEMICAL STAINS & DIAGNOSTIC APPLICATION. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Chloramine T? Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 1). Histology, Staining. Retrieved from [Link]

  • PubMed. (1993, November 1). Chloramine-T in radiolabeling techniques. I. Kinetics and mechanism of the reaction between chloramine-T and amino acids. Retrieved from [Link]

  • Buentex Machinery Trading Co.,Ltd. (n.d.). Factors that affect the direct dyeing. Retrieved from [Link]

  • ResearchGate. (2025, June 2). Troubleshooting Sirius Red histology? Retrieved from [Link]

  • PubMed. (n.d.). On the use of chloramine-T to iodinate specifically the surface proteins of intact enveloped viruses. Retrieved from [Link]

  • StainsFile. (n.d.). Dyes for Histological Staining. Retrieved from [Link]

  • Meghmani Global. (2024, May 21). Tips for Dyeing that Enhance Textile Quality with Direct Dyes. Retrieved from [Link]

  • PubMed. (n.d.). CICATRIZATION OF WOUNDS : VII. STERILIZATION OF WOUNDS WITH CHLORAMINE-T. Retrieved from [Link]

  • Dako. (n.d.). Guide to Special Stains. Retrieved from [Link]

  • CONICET. (n.d.). Dyes and Stains: from molecular structure to histological application. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chloramine-T, N-chloro tosylamide sodium salt. Retrieved from [Link]

  • Reddit. (2024, January 3). Sirius Red Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2021, October 9). Chloramine-T in Organic Synthesis and Analysis of Organic Functional Groups: A Review. Retrieved from [Link]

  • Meghmani Dyes and Intermediates LLP. (n.d.). Tips for Dyeing that Enhance Textile Quality with Direct Dyes. Retrieved from [Link]

  • Laboratory Diagnostics & Cell Science Kuhlmann. (n.d.). Natural and synthetic dyes in histology. Retrieved from [Link]

  • ScienceOpen. (2015, June 25). Histological Stains: A Literature Review and Case Study. Retrieved from [Link]

  • TIANKUN Dye Manufacturer & Supplier. (2021, January 29). Detailed introduction about direct dyes. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). Sirius Red/Fast Green Collagen Staining Kit. Retrieved from [Link]

  • Synaptic Systems. (n.d.). Protocol for Ki67 Antibody (Cat. No. HS-398 003) Immunohistochemistry Paraffin embedded (IHC-P) Chromogenic Staining (DAB). Retrieved from [Link]

  • World dye variety. (n.d.). Direct Yellow 96. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). IHC Antigen Retrieval Protocol | Heat & Enzyme Methods. Retrieved from [Link]

  • Adore. (n.d.). Direct hair dye tips: Why direct dye processing time matters? Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Selectivity of Monochloramine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for monochloramine chemistry. As a Senior Application Scientist, I've seen firsthand the challenges researchers face in controlling the selectivity of amination reactions using monochloramine. This guide is designed to move beyond simple protocols and provide you with the causal understanding needed to troubleshoot and optimize your experiments effectively. Here, we will delve into the critical parameters that govern monochloramine reactivity and provide field-tested strategies to maximize your desired product yield while minimizing unwanted byproducts.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our team encounters. Understanding these fundamentals is the first step toward mastering your reaction's selectivity.

Q1: What is the primary factor controlling the selectivity of monochloramine reactions?

The single most critical factor is pH . The pH of the reaction medium dictates the speciation of both the chlorine source (hypochlorous acid, HOCl) and ammonia (NH₃). The desired reaction to form monochloramine (NH₂Cl) is predominantly between the non-ionized species, HOCl and NH₃.[1] Deviations from the optimal pH range can drastically favor the formation of less desirable and less stable dichloramine (NHCl₂) and nitrogen trichloramine (NCl₃).[2]

Q2: What is the optimal pH for maximizing monochloramine formation?

For the selective formation of monochloramine, a pH range of 8.3 to 9.0 is generally considered optimal. Within this slightly alkaline range, the equilibrium concentrations of hypochlorous acid (HOCl) and free ammonia (NH₃) are favorable for the rapid formation of monochloramine.[3] Below this range, the formation of dichloramine is favored, while at much higher pH values, the reaction rate can decrease.[2][4]

Q3: How does the Chlorine-to-Ammonia ratio impact selectivity?

The molar ratio of your chlorine source to your ammonia source is paramount. To selectively produce monochloramine, you should operate under ammonia-rich conditions . A typical weight ratio of free chlorine to ammonia-nitrogen (Cl₂:NH₃-N) is maintained between 3:1 and 5:1.[3] Exceeding a 5:1 ratio will lead to the depletion of free ammonia, causing the added chlorine to react with the newly formed monochloramine, thus producing dichloramine.

Q4: Why is temperature control so important during the reaction?

Temperature influences reaction kinetics and the stability of the chloramine species. While the formation of monochloramine is rapid, its decomposition is also temperature-dependent.[5] At 25°C and a pH of 7.5, monochloramine's half-life is significant, but this decreases as the temperature rises. For generating stable stock solutions, it is often recommended to perform the synthesis at reduced temperatures (e.g., 4°C) to minimize autodecomposition.

Q5: What are the main byproducts I should be concerned about, and why are they problematic?

The primary byproducts of concern are dichloramine (NHCl₂) and nitrogen trichloride (NCl₃) .[6] Dichloramine is less stable than monochloramine and can contribute to taste and odor issues in water treatment applications.[6] Nitrogen trichloride is highly volatile and has a strong, unpleasant odor. Both byproducts represent a loss of the desired monochloramine, reducing overall process efficiency. Their formation is a key indicator of suboptimal reaction conditions, particularly incorrect pH or an excessive chlorine-to-ammonia ratio.[2][7]

Visualizing the Reaction Pathway: Breakpoint Chlorination

To understand selectivity, one must grasp the concept of breakpoint chlorination. This curve illustrates how chlorine reacts with ammonia sequentially. The goal for selective monochloramine synthesis is to operate in the initial rising portion of the curve, well before the "breakpoint" where monochloramine is destroyed.

BreakpointChlorination cluster_0 Reaction Stages Start Start (Add Cl₂ to NH₃) Zone1 Zone 1: Monochloramine Formation NH₃ + HOCl → NH₂Cl + H₂O Start->Zone1 Increasing Cl₂ Peak Peak Monochloramine (Optimal Cl₂:N Ratio) Zone1->Peak Approaching 5:1 Ratio Zone2 Zone 2: Dichloramine Formation NH₂Cl + HOCl → NHCl₂ + H₂O Peak->Zone2 >5:1 Ratio Breakpoint Breakpoint (Chloramine Destruction) Zone2->Breakpoint Further Cl₂ Addition Zone3 Zone 3: Free Chlorine Residual (Excess HOCl) Breakpoint->Zone3

Caption: Sequential formation and destruction of chloramines.

Troubleshooting Guide for Poor Selectivity

When experiments yield low concentrations of monochloramine or high levels of byproducts, consult this table for likely causes and proven solutions.

Observed Issue Probable Cause(s) Recommended Corrective Actions & Rationale
Low Monochloramine Yield 1. Incorrect pH: The pH is likely too low (<8.0) or too high (>9.5).[2] 2. Inaccurate Reagent Stoichiometry: Chlorine to ammonia ratio may be off, or initial concentrations are incorrect.[3] 3. Poor Mixing: Localized "hot spots" of high chlorine concentration can form, leading to byproduct formation.1. Calibrate pH Meter & Buffer: Ensure your pH probe is accurately calibrated. Buffer the reaction mixture to a stable pH between 8.3 and 9.0. This maintains the optimal speciation of reactants. 2. Verify Stock Solutions: Accurately determine the concentration of your chlorine and ammonia stock solutions before the reaction. Adjust the Cl₂:NH₃-N weight ratio to be below 5:1. 3. Improve Agitation: Use a high-speed overhead stirrer or a vortex mixer. Add the chlorine source slowly and sub-surface to ensure rapid and homogeneous dispersion.
Detection of Dichloramine/Trichloramine 1. Excess Chlorine: The Cl₂:NH₃-N ratio has exceeded 5:1, leading to the chlorination of monochloramine. 2. Low pH: A pH below 8.0 significantly favors the formation of dichloramine.[2] 3. Extended Reaction Time with Excess Chlorine: Allowing the reaction to proceed for too long with a high chlorine ratio will drive the equilibrium towards di- and trichloramines.1. Reduce Chlorine Dose: Immediately decrease the amount of chlorine being added. Perform a titration or use a specific analytical method to determine the current ratio and adjust accordingly.[8] 2. Increase pH: Carefully add a base (e.g., NaOH) to bring the pH back into the 8.3-9.0 range. Dichloramine is less stable at higher pH and its formation will be suppressed.[9] 3. Quench the Reaction: If necessary, quench the reaction by adding a slight excess of ammonia once the desired monochloramine concentration is reached to consume any remaining free chlorine.
Rapid Loss of Monochloramine Concentration 1. High Temperature: Elevated temperatures accelerate the autodecomposition of monochloramine. 2. Presence of Catalytic Metals: Certain metal ions (e.g., iron) can catalyze the decomposition of monochloramine. 3. Nitrification: In systems with long residence times, nitrifying bacteria can consume the ammonia released from monochloramine decay, further driving its decomposition.[3][5]1. Implement Temperature Control: Conduct the reaction in a temperature-controlled water bath or jacketed reactor, ideally at or below room temperature for routine synthesis, or at 4°C for stable stock preparation. 2. Use High-Purity Water/Reagents: Employ deionized, distilled, or Milli-Q grade water and high-purity reagents to minimize metal contamination. 3. Maintain a Residual: For storage, ensure a slight excess of free ammonia is present and store in a dark, cool environment to inhibit biological activity.

Experimental Protocols

Adherence to a validated protocol is crucial for reproducibility. The following are detailed, step-by-step methodologies for key workflows.

Protocol 1: Preparation of a Standardized Monochloramine Stock Solution

This protocol details the synthesis of a ~1000 mg/L (as Cl₂) monochloramine solution, optimized for high purity and stability.

Materials & Reagents:

  • Ammonium Chloride (NH₄Cl), ACS grade

  • Sodium Hypochlorite (NaOCl), commercial bleach (verify concentration)

  • Sodium Hydroxide (NaOH), 0.5 M solution

  • Hydrochloric Acid (HCl), 0.5 M solution

  • High-purity, chlorine-demand-free water

  • Phosphate buffer solution (pH 8.5)

Equipment:

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Volumetric flasks and pipettes

  • Temperature-controlled water bath set to 4°C

Procedure:

  • Prepare Ammonia Solution: In a 1 L volumetric flask, dissolve a calculated amount of NH₄Cl in ~800 mL of chlorine-demand-free water to achieve a target ammonia-nitrogen concentration.

  • Adjust pH: Place the flask on a stir plate in the cold water bath. Slowly add 0.5 M NaOH to raise the pH to between 8.5 and 9.0. This converts ammonium (NH₄⁺) to free ammonia (NH₃).

  • Prepare Hypochlorite Solution: Dilute the commercial NaOCl solution to a concentration that will allow for a controlled addition volume.

  • Synthesize Monochloramine: While vigorously stirring the ammonia solution, add the diluted NaOCl solution dropwise. The target is a final Cl₂:NH₃-N weight ratio of 4.5:1.

  • Reaction & Equilibration: Allow the solution to stir for at least 30 minutes in the cold bath to ensure the reaction goes to completion.

  • Verification: Use an appropriate analytical method, such as the DPD colorimetric method, to confirm the concentration of monochloramine and the absence of free chlorine.[2][7]

  • Storage: Store the final solution in a dark, sealed container at 4°C. The solution should remain stable for several days.

Protocol 2: Analytical Verification of Chloramine Speciation

This workflow allows for the differentiation between free chlorine, monochloramine, and dichloramine using the N,N-diethyl-p-phenylenediamine (DPD) colorimetric method.

DPD_Workflow cluster_workflow DPD Speciation Analysis Sample Collect Water Sample Step1 Step 1: Free Chlorine Add DPD Reagent 1. Read immediately. Sample->Step1 Step2 Step 2: Monochloramine To the same sample, add DPD Reagent 2 (KI). Read after 2 mins. Step1->Step2 Sequential Addition Result1 Result A: Free Chlorine Step1->Result1 Step3 Step 3: Dichloramine To the same sample, add DPD Reagent 3 (excess KI). Read after 2 mins. Step2->Step3 Sequential Addition Result2 Result B: Free Cl₂ + Monochloramine Step2->Result2 Result3 Result C: Total Chlorine Step3->Result3

Caption: Workflow for chloramine speciation using DPD.

Calculations:

  • Free Chlorine = Reading A

  • Monochloramine = Reading B - Reading A

  • Dichloramine = Reading C - Reading B

  • Total Chlorine = Reading C

This systematic approach provides a clear, quantitative picture of your reaction's selectivity, enabling data-driven decisions for optimization.[2]

References

  • McVay, R. D. Production of Chloramines and Chloramine Monitoring in Water Supply Systems.
  • McKay, G., et al. (2016). Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism. Science of The Total Environment.
  • Wahman, D. G., & Alexander, M. (2022). Investigation of Chloramines, Disinfection Byproducts, and Nitrification in Chloraminated Drinking Water Distribution Systems.
  • Lim, F. Y., et al.
  • Wang, Y., et al. (2021).
  • International Agency for Research on Cancer. (2004). Chloramine. Some Drinking-water Disinfectants and Contaminants, including Arsenic.
  • Health Canada. (2018).
  • Pureflow Filtration.
  • AquaPhoenix Scientific. (2022).
  • Hach.
  • O'Dowd, C., & Qi, Y. (2004). Determination of monochloramine formation rate constants with stopped-flow spectrophotometry. Environmental Science & Technology.

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Validation & Comparative

A Comparative Guide to the Efficacy of Monochloramine Against Chlorine-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the efficacy of monochloramine and free chlorine in the inactivation of chlorine-resistant bacteria. It is intended for researchers, scientists, and professionals in drug development and water treatment who are seeking a comprehensive understanding of these two common disinfectants. This document delves into their chemical properties, mechanisms of action, and the factors influencing their bactericidal effectiveness, supported by experimental data and detailed protocols.

The Challenge of Chlorine-Resistant Bacteria

For over a century, chlorination has been a cornerstone of public health, dramatically reducing the incidence of waterborne diseases.[1] Free chlorine, typically in the form of hypochlorous acid (HOCl) and hypochlorite ions (OCl⁻), is a potent oxidizing agent that effectively inactivates a broad spectrum of microorganisms.[2] However, the persistent use of chlorine has led to the emergence of chlorine-resistant bacteria (CRB), which pose a significant challenge to water safety.[3] These organisms can survive and even proliferate in water systems with residual chlorine, leading to potential public health risks.

Monochloramine: An Alternative Disinfectant

Monochloramine (NH₂Cl) has gained prominence as an alternative to free chlorine for water disinfection.[1] It is formed by the reaction of ammonia with hypochlorous acid.[4] While technically a weaker oxidant than free chlorine, monochloramine offers several advantages, including greater stability, which allows it to maintain a longer-lasting residual in extensive water distribution systems.[1][5] Additionally, it generally produces lower levels of regulated disinfection byproducts (DBPs) such as trihalomethanes (THMs) and haloacetic acids (HAAs).[6][7]

Comparative Efficacy: Monochloramine vs. Free Chlorine

The effectiveness of a disinfectant is a function of its concentration and the contact time, a relationship defined by the CT value (Concentration × Time).[8][9] A lower CT value indicates a more efficient disinfectant.

Inactivation of Planktonic (Free-Floating) Bacteria

For many planktonic bacteria, free chlorine is a more rapid and effective disinfectant than monochloramine, as reflected in their respective CT values.

MicroorganismDisinfectantTemperature (°C)pHRequired CT for 99.9% (3-log) Inactivation (mg·min/L)
E. coliFree Chlorine56-70.034
E. coliMonochloramine58-995-180
Legionella pneumophilaFree Chlorine207.6~7.7
Legionella pneumophilaMonochloramine207.6~33.5
Mycobacterium aviumFree Chlorine257>100
Mycobacterium aviumMonochloramine257~135

Note: The CT values presented are approximate and can vary based on specific experimental conditions. Data compiled from various sources.

Penetration and Inactivation of Biofilms

A key advantage of monochloramine lies in its ability to penetrate and inactivate bacteria within biofilms.[10][11] Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which can protect them from disinfectants.[12][13] Free chlorine, being a highly reactive oxidant, is often consumed by the outer layers of the EPS before it can reach the bacteria within.[14] Monochloramine, being less reactive, can diffuse more effectively through the biofilm matrix to reach and inactivate the embedded bacteria.[10][15]

A study comparing the efficacy of free chlorine and monochloramine against biofilms in cooling towers found that monochloramine was significantly more effective.[15] Another study on Legionella pneumophila colonizing biofilms on copper and PVC surfaces found that monochloramine was more effective on copper biofilms, while free chlorine was more effective on PVC biofilms.[16][17]

Mechanisms of Inactivation

The differential efficacy of free chlorine and monochloramine can be attributed to their distinct mechanisms of action.

Free Chlorine

Free chlorine acts as a strong and non-specific oxidizing agent. Its primary mode of action involves the disruption of the bacterial cell wall and membrane, leading to a loss of cellular integrity.[2][18] It also denatures essential proteins and damages nucleic acids, ultimately leading to cell death.[2]

cluster_chlorine Free Chlorine (HOCl/OCl⁻) cluster_bacterium Bacterial Cell chlorine Free Chlorine cell_wall Cell Wall/ Membrane chlorine->cell_wall Oxidative Damage proteins Proteins chlorine->proteins Denaturation dna DNA chlorine->dna Damage

Caption: Mechanism of action of free chlorine.

Monochloramine

Monochloramine's mechanism is more targeted. It is thought to primarily react with sulfur-containing amino acids and tryptophan in the bacterial cell wall.[19] This leads to the inhibition of essential metabolic processes. Monochloramine also reacts with intracellular components, but at a slower rate than free chlorine.[20] This "multiple-hit" mechanism, where several cellular targets are affected, may contribute to its effectiveness against certain resistant organisms.[20]

cluster_monochloramine Monochloramine (NH₂Cl) cluster_bacterium Bacterial Cell monochloramine Monochloramine cell_wall_proteins Cell Wall Proteins (Sulfur-containing amino acids, Tryptophan) monochloramine->cell_wall_proteins Reaction intracellular_components Intracellular Components monochloramine->intracellular_components Slower Reaction start Start prep_culture Prepare Bacterial Culture start->prep_culture initial_count Enumerate Initial CFU/mL (Pre-treatment) prep_culture->initial_count expose Expose Culture to Disinfectant (Varying Concentrations & Contact Times) initial_count->expose neutralize Neutralize Disinfectant expose->neutralize final_count Enumerate Final CFU/mL (Post-treatment) neutralize->final_count calculate Calculate Log Reduction final_count->calculate end End calculate->end

Caption: Workflow for determining log reduction.

Step-by-Step Methodology:

  • Prepare Bacterial Culture: Culture the target chlorine-resistant bacterium to a specific growth phase (e.g., mid-logarithmic phase) in an appropriate broth medium.

  • Initial Enumeration: Before disinfection, perform serial dilutions of the bacterial culture and plate on a suitable agar medium to determine the initial number of colony-forming units (CFU) per milliliter.

  • Disinfection: Introduce the disinfectant (monochloramine or free chlorine) to the bacterial suspension at a predetermined concentration. Allow for a specific contact time.

  • Neutralization: After the desired contact time, add a neutralizing agent (e.g., sodium thiosulfate) to stop the action of the disinfectant.

  • Final Enumeration: Perform serial dilutions of the neutralized suspension and plate on agar to determine the number of surviving CFU/mL.

  • Calculation: Calculate the log reduction using the formula: Log Reduction = log₁₀(Initial CFU/mL / Final CFU/mL). [21]

Protocol for Determining CT Value

The CT value is crucial for regulatory compliance and for comparing the efficacy of different disinfectants under various conditions. [22][23]

start Start prep_system Prepare Water System with Target Bacterium start->prep_system add_disinfectant Add Disinfectant at Known Concentration prep_system->add_disinfectant measure_residual Measure Residual Disinfectant Concentration (C) at Various Time Points add_disinfectant->measure_residual determine_contact_time Determine Contact Time (T) for Desired Log Inactivation measure_residual->determine_contact_time calculate_ct Calculate CT Value (C x T) determine_contact_time->calculate_ct end End calculate_ct->end

Caption: Workflow for determining CT value.

Step-by-Step Methodology:

  • System Preparation: Prepare a demand-free water system (e.g., phosphate-buffered saline) and inoculate it with the target bacterium.

  • Disinfectant Addition: Introduce the disinfectant at a known initial concentration.

  • Residual Measurement: At various time points, measure the residual disinfectant concentration (C).

  • Inactivation Assessment: Simultaneously, at the same time points, determine the log inactivation of the bacteria as described in the previous protocol.

  • CT Calculation: For a desired log inactivation level (e.g., 3-log), determine the corresponding contact time (T) and residual disinfectant concentration (C). Calculate the CT value by multiplying C by T.

Formation of Disinfection Byproducts (DBPs)

A significant consideration in the choice of a disinfectant is the formation of potentially harmful DBPs. Monochloramination generally results in lower concentrations of regulated DBPs, such as THMs and HAAs, compared to chlorination. [6]However, it can lead to the formation of other nitrogenous DBPs, such as N-nitrosodimethylamine (NDMA), which is a potent carcinogen. The formation of these byproducts is influenced by water quality parameters such as pH, temperature, and the presence of organic and inorganic precursors.

Conclusion

The choice between monochloramine and free chlorine for the control of chlorine-resistant bacteria is not straightforward and depends on a multitude of factors, including the specific microorganisms of concern, the presence of biofilms, water quality, and regulatory requirements regarding disinfection byproducts.

  • Free chlorine is a powerful, fast-acting disinfectant that is highly effective against a wide range of planktonic bacteria. However, its efficacy is reduced in the presence of biofilms and it has a higher potential for the formation of certain regulated DBPs.

  • Monochloramine is a more stable disinfectant that provides a longer-lasting residual and is generally more effective at penetrating and inactivating bacteria within biofilms. While it forms lower levels of THMs and HAAs, the potential for the formation of nitrogenous DBPs must be considered.

For researchers and water treatment professionals, a thorough understanding of the strengths and weaknesses of each disinfectant, supported by robust experimental data, is essential for making informed decisions to ensure water safety.

References

  • Türetgen, I. (2004). Comparison of the Efficacy of Free Residual Chlorine and Monochloramine against Biofilms in Model and Full Scale Cooling Towers. Biofouling, 20(2), 81–85. [Link]

  • Torrey, J. (2013). Effect of Chlorine vs. Chloramine Treatment Techniques on Materials Degradation in Reclamation Infrastructure. U.S.
  • Chen, L., Shi, H., Medema, G. J., van der Meer, W., & Liu, G. (2022). Long-term impacts of free chlorine and monochloramine on the development of drinking water biofilm.
  • Hach. (2022, April 22). The Chlorination and Chloramination Curve - Disinfection with Chlorine and Ammonia [Video]. YouTube. [Link]

  • Wikipedia contributors. (2024, January 22). Disinfectant. In Wikipedia, The Free Encyclopedia. [Link]

  • Rose, L. J., Rice, E. W., Hodges, L., Peterson, A., & Donlan, R. M. (2007). Monochloramine Inactivation of Bacterial Select Agents. Applied and Environmental Microbiology, 73(10), 3437–3439. [Link]

  • Taylor, R. H., Falkinham, J. O., Norton, C. D., & LeChevallier, M. W. (2000). Chlorine, Chloramine, Chlorine Dioxide, and Ozone Susceptibility of Mycobacterium avium. Applied and Environmental Microbiology, 66(4), 1702–1705.
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